REACTION_CXSMILES
|
O1CCCC1.[NH2:6][C:7]1[C:12]([C:13](OC)=[O:14])=[N:11][C:10]([Cl:17])=[C:9]([Cl:18])[N:8]=1.[BH4-].[K+].[Cl-].[Li+]>O>[NH2:6][C:7]1[C:12]([CH2:13][OH:14])=[N:11][C:10]([Cl:17])=[C:9]([Cl:18])[N:8]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(N=C1C(=O)OC)Cl)Cl
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[K+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature overnight (17 hours)
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
chilled
|
Type
|
CUSTOM
|
Details
|
after which the product crystallized
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried (5.3 g)
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(N=C1CO)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |